

# The Pharmacokinetics of Oral Alintegimod: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Alintegimod** (also known as 7HP349) is a first-in-class, orally administered small molecule being investigated for its potential to enhance immunotherapies in the treatment of cancer.[1][2] [3][4][5] It functions as an allosteric agonist of the integrins  $\alpha 4\beta 1$  (Very Late Antigen-4, VLA-4) and  $\alpha L\beta 2$  (Lymphocyte Function-Associated Antigen-1, LFA-1).[6] By activating these integrins, **Alintegimod** is designed to promote T-cell trafficking, antigen presentation, and priming, thereby augmenting the patient's immune response against tumors.[1][6] This technical guide provides a comprehensive overview of the available pharmacokinetic data for oral **Alintegimod**, its mechanism of action, and the methodologies employed in its clinical evaluation.

## **Mechanism of Action: Allosteric Integrin Activation**

Alintegimod's novel mechanism of action centers on the allosteric activation of LFA-1 and VLA-4 integrins on the surface of leukocytes.[6] This activation enhances the adhesion of these immune cells to their respective counter-receptors, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and endothelial cells.[6] This enhanced cell-cell interaction is crucial for several key steps in the cancer immunity cycle, including the priming and activation of T-cells by APCs and the subsequent trafficking and infiltration of activated T-cells into the tumor microenvironment.[1][6]





Click to download full resolution via product page

**Caption: Alintegimod**'s Allosteric Integrin Activation Pathway



#### **Clinical Pharmacokinetics**

A first-in-human, Phase I clinical trial (NCT04508179) was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered **Alintegimod** in healthy male volunteers.[7][8][9] The study included both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]

#### **Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic findings from the Phase I study. While specific Cmax and AUC values have not been publicly disclosed, the study reported greater than dose-proportional increases in these parameters.[6]

| Parameter                                  | Finding                                              | Dose Range<br>(Oral)       | Study<br>Population        | Citation |
|--------------------------------------------|------------------------------------------------------|----------------------------|----------------------------|----------|
| Terminal<br>Elimination Half-<br>Life (t½) | 20.6 - 34.6 hours                                    | 50 mg - 300 mg             | Healthy Male<br>Volunteers | [6]      |
| Maximum Plasma Concentration (Cmax)        | Greater than dose-<br>proportional increase          | 50 mg - 300 mg             | Healthy Male<br>Volunteers | [6]      |
| Area Under the<br>Curve (AUC)              | Greater than dose-<br>proportional increase          | 50 mg - 300 mg             | Healthy Male<br>Volunteers | [6]      |
| Accumulation                               | No evidence of accumulation over five days of dosing | 100 mg and 300<br>mg daily | Healthy Male<br>Volunteers | [6]      |
| Urinary Excretion                          | Undetectable (<1<br>ng/mL)                           | 50 mg - 300 mg             | Healthy Male<br>Volunteers | [6]      |

# **Experimental Protocols**



### **Phase I Clinical Trial Design**

The first-in-human study of **Alintegimod** was a placebo-controlled trial involving single and multiple ascending doses.[6]

- Study Population: 48 healthy male volunteers, with a median age of 32 years (range 21-44 years), were enrolled.[6] Thirty-six participants received **Alintegimod** and twelve received a placebo.[6]
- Single Ascending Dose (SAD) Cohorts: Four cohorts of eight volunteers (six active, two
  placebo) received single oral doses of 50 mg, 100 mg, 200 mg, or 300 mg of Alintegimod or
  placebo after a standard breakfast.[6]
- Multiple Ascending Dose (MAD) Cohorts: Two cohorts of eight volunteers (six active, two placebo) received daily oral doses of 100 mg or 300 mg of Alintegimod or placebo for five consecutive days.[6]
- Pharmacokinetic Sampling: Plasma and urine samples for pharmacokinetic analysis were collected pre-treatment and up to 96 hours post-dose in the SAD cohorts.[6] In the MAD cohorts, samples were collected through 24 hours after the first dose and up to 96 hours after the last dose.[6]





Click to download full resolution via product page

Caption: Phase I Clinical Trial Dosing and Sampling Workflow

#### **Bioanalytical Methodology**

The concentration of **Alintegimod** in plasma and urine samples was quantified using a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6] The plasma concentration-time data were analyzed using non-compartmental models.[6] The lower limit of quantitation (LLOQ) for **Alintegimod** in urine was 1 ng/mL.[6]





Click to download full resolution via product page

Caption: General Workflow for LC-MS/MS Bioanalysis

#### **Preclinical Pharmacokinetics**

While detailed quantitative pharmacokinetic data from preclinical studies are not publicly available, it has been reported that **Alintegimod** demonstrated a very safe acute and chronic toxicity profile in preclinical models.[6] Preclinical studies in B16 and CT26 syngeneic tumor models showed that **Alintegimod** monotherapy had anti-tumor efficacy, which was enhanced



when combined with anti-CTLA-4/anti-PD-1 therapies.[6] These preclinical findings supported the progression of **Alintegimod** into clinical development.

## **Summary and Future Directions**

The available pharmacokinetic data from the Phase I clinical trial of oral **Alintegimod** indicate a favorable profile for a once-daily dosing regimen, with a terminal elimination half-life ranging from 20.6 to 34.6 hours and no evidence of accumulation with repeated dosing.[6] The greater than dose-proportional increase in Cmax and AUC suggests the possibility of saturable clearance mechanisms. The lack of detectable **Alintegimod** in the urine indicates that renal excretion is not a major route of elimination.[6]

The optimal pharmacokinetic dose was determined to be in the range of 100-300 mg per day.

[6] Based on these findings, a Phase Ib/IIa clinical trial (NCT06362369) is underway to evaluate **Alintegimod** in combination with ipilimumab followed by nivolumab monotherapy in patients with advanced solid tumors who have developed secondary resistance to anti-PD-1 treatment.[1][6] This ongoing study will provide further insights into the clinical utility and pharmacokinetic-pharmacodynamic relationship of **Alintegimod** in a patient population. Further research will be necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of **Alintegimod**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Molecular Delivery of Cytotoxic Agents via Integrin Activation PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy.umich.edu [pharmacy.umich.edu]
- 4. Find and participate in clinical trials and research studies happening around the world |
   TrialScreen [app.trialscreen.org]
- 5. alintegimod (7HP349) / 7 Hills Pharma [delta.larvol.com]



- 6. Facebook [cancer.gov]
- 7. First Patient in Phase 1b/2a Clinical Trial for Alintegimod Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Directed evolution to probe protein allostery and integrin I domains of 200,000-fold higher affinity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of Oral Alintegimod: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399455#pharmacokinetics-of-oral-alintegimod]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com